![molecular formula C10H17NO B2729713 4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene CAS No. 2253632-18-5](/img/structure/B2729713.png)
4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene
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Description
The compound “4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene” belongs to the class of azabicyclo nonanes . The bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo [3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Synthesis Analysis
The synthesis of azabicyclo nonanes has been achieved through various routes . For instance, multi-cyclic imines, such as 2 and 4 chemical scaffolds, can be obtained in a single step from inexpensive starting materials . Some of these are 3-azabicyclo[3.3.1]non-3-enes, nitrogen-containing molecules that are highly reminiscent of the natural alkaloid derivatives .Molecular Structure Analysis
The molecular structure of “4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene” is complex and unique . It has been noticed that the bicyclo [3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics compared to others .Chemical Reactions Analysis
The chemical reactions involving “4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene” are diverse and complex . For instance, some of these are 3-azabicyclo[3.3.1]non-3-enes, nitrogen-containing molecules that are highly reminiscent of the natural alkaloid derivatives .Future Directions
The future directions for the research on “4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene” could involve exploring new synthetic routes for the construction of bicyclo [3.3.1]nonanes and their heteroanalogues in association with the delineation of their anticancer activities . Additionally, the structural motif of an indole-fused azabicyclo [3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists .
properties
IUPAC Name |
4-methoxy-3-azabicyclo[4.3.1]dec-3-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO/c1-12-10-6-8-3-2-4-9(5-8)7-11-10/h8-9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSLMMBWOWWCKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NCC2CCCC(C2)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-azabicyclo[4.3.1]dec-3-ene |
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